2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane
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Overview
Description
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is an organophosphorus compound characterized by its unique structure, which includes tert-butyl groups and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylphosphine with tert-butyl-substituted cyclohexyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phospholane derivatives.
Scientific Research Applications
2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,5-Di-tert-butyl-1,4-dimethoxybenzene
- 2,5-Di-tert-butylcyclohexanol
Uniqueness
Compared to similar compounds, 2,5-Di-tert-butyl-1-cyclohexyl-3,4-dimethylphospholane is unique due to its phospholane ring, which imparts distinct chemical properties and reactivity. The presence of the cyclohexyl ring and tert-butyl groups also enhances its steric and electronic characteristics, making it a valuable ligand in catalysis .
Properties
CAS No. |
474967-52-7 |
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Molecular Formula |
C20H39P |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2,5-ditert-butyl-1-cyclohexyl-3,4-dimethylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-15(2)18(20(6,7)8)21(17(14)19(3,4)5)16-12-10-9-11-13-16/h14-18H,9-13H2,1-8H3 |
InChI Key |
PLOSITQBQVTSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(P(C1C(C)(C)C)C2CCCCC2)C(C)(C)C)C |
Origin of Product |
United States |
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